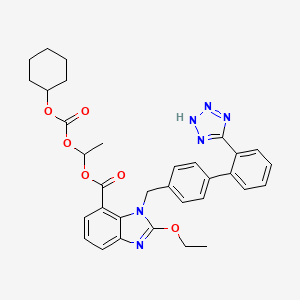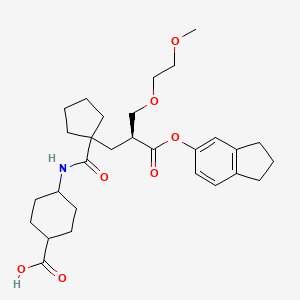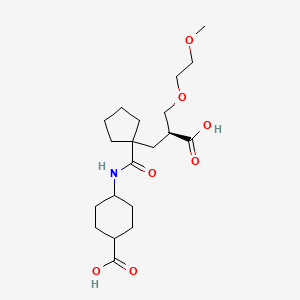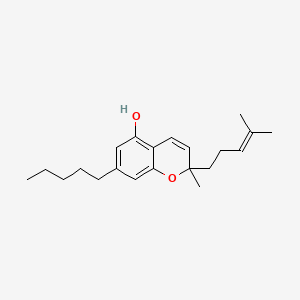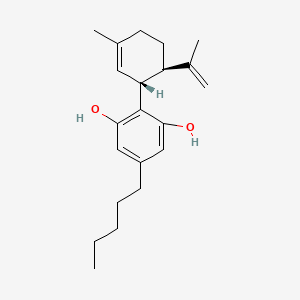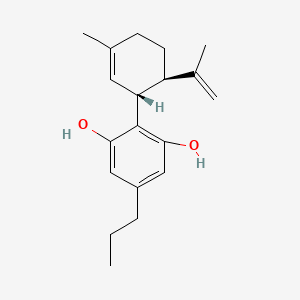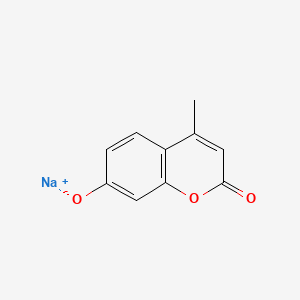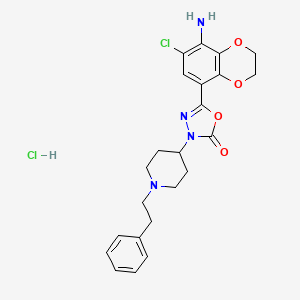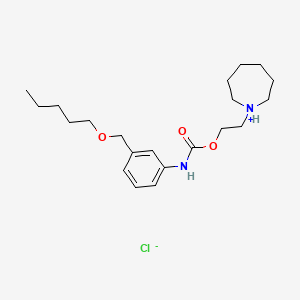
Carbanilic acid, m-((pentyloxy)methyl)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbanilic acid, m-((pentyloxy)methyl)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride is a bioactive chemical.
Scientific Research Applications
Cardiac Electrophysiology
Carbanilic acid derivatives have been studied for their cardiac electrophysiologic effects. In research conducted on anesthetized dogs, a compound related to Carbanilic acid demonstrated potential in treating cardiac arrhythmias by slowing down S-A and idioventricular pacemakers, and increasing atrioventricular refractoriness (Gibała, Sotnikova, Knezl, & Dřímal, 1987).
Synthesis of Analogues
Research on the synthesis of various analogues of Carbanilic acid has been conducted. A high-yielding five-step synthesis process of methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate, starting from 2,4-dimethylaniline, has been developed (Vaid, Boini, Alt, Spitler, Hadden, Frank, & Moher, 2014).
Vascular Smooth Muscle Effects
Carbanilic acid derivatives, particularly BK 129 (a carbanilate derivative), have been shown to relax arterial rings both under resting conditions and under precontraction with KCl, indicating potential as a vasodilator. This compound inhibits Ca2+ entry into the smooth muscle cell and Ca2+ release from sarcoplasmic reticulum (Sotníková, 1992).
Antagonistic Effects in Agriculture
In agriculture, certain derivatives of Carbanilic acid have shown to interact with other compounds. For instance, desmedipham, a derivative, when mixed with diclofop, resulted in decreased control of barnyardgrass, indicating a complex interaction that can influence the efficacy of herbicides (Dortenzio & Norris, 1979).
properties
CAS RN |
80171-89-7 |
|---|---|
Product Name |
Carbanilic acid, m-((pentyloxy)methyl)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride |
Molecular Formula |
C21H35ClN2O3 |
Molecular Weight |
399 g/mol |
IUPAC Name |
2-(azepan-1-ium-1-yl)ethyl N-[3-(pentoxymethyl)phenyl]carbamate;chloride |
InChI |
InChI=1S/C21H34N2O3.ClH/c1-2-3-8-15-25-18-19-10-9-11-20(17-19)22-21(24)26-16-14-23-12-6-4-5-7-13-23;/h9-11,17H,2-8,12-16,18H2,1H3,(H,22,24);1H |
InChI Key |
POAIQONDCISQPT-UHFFFAOYSA-N |
SMILES |
CCCCCOCC1=CC(=CC=C1)NC(=O)OCC[NH+]2CCCCCC2.[Cl-] |
Canonical SMILES |
CCCCCOCC1=CC(=CC=C1)NC(=O)OCC[NH+]2CCCCCC2.[Cl-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Carbanilic acid, m-((pentyloxy)methyl)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



